molecular formula C12H10FN3O2 B2638273 N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 852712-44-8

N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2638273
CAS No.: 852712-44-8
M. Wt: 247.229
InChI Key: WDBBFPICWRUXGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including spectroscopy and crystallography. Unfortunately, the specific molecular structure of “N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is not provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter, appearance, odor, pH, melting point, boiling point, flash point, and evaporation rate. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available sources .

Scientific Research Applications

Kinase Inhibitors

Compounds structurally related to the one of interest have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant in vivo efficacy in tumor models, indicating potential applications in cancer therapy (Schroeder et al., 2009).

Antitumor Activity

Several studies focus on the synthesis and evaluation of compounds with potential antitumor activities. For instance, compounds with modifications on the phenyl and pyridine portions have shown to inhibit proliferation of cancer cell lines, suggesting their application in developing new cancer treatments (Hao et al., 2017).

Antimicrobial Agents

Research into fluoroquinolone-based 4-thiazolidinones and similar structures has demonstrated promising antimicrobial properties. These compounds have been synthesized and tested for antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Patel & Patel, 2010).

Cytotoxic and Antioxidant Evaluation

Compounds featuring structural elements similar to the compound of interest have been synthesized and evaluated for their cytotoxic and antioxidant activities. Such studies contribute to the understanding of their potential therapeutic uses, particularly in treatments targeting oxidative stress-related diseases (Iosr et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “N-(3-fluoro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is not specified in the available sources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. For instance, 3-Fluoro-4-methylphenylboronic acid is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-7-2-3-8(6-9(7)13)14-12(18)10-4-5-11(17)16-15-10/h2-6H,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBFPICWRUXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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